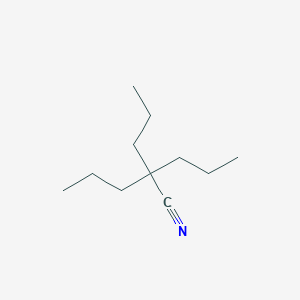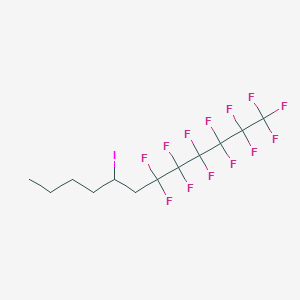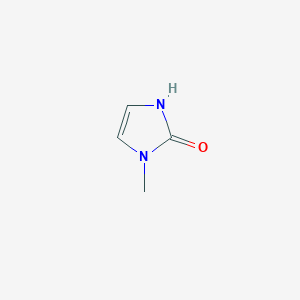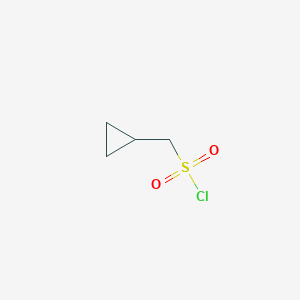
Cyclopropylmethanesulfonyl chloride
Vue d'ensemble
Description
Synthesis Analysis
Cyclopropylmethanesulfonyl chloride is synthesized through a variety of methods, including the catalytic cyclopropanation of electron-deficient alkenes. This process often involves the use of transition metal catalysts like rhodium(II) acetate, which mediates the reaction of phenyldiazomethane with electron-deficient alkenes to yield cyclopropanes in high yields. The reaction's efficiency is influenced by the choice of solvent, with toluene being optimal, and the presence of sulfides like pentamethylene sulfide enhances the reaction's outcome (Aggarwal et al., 2000).
Molecular Structure Analysis
The molecular structure of cyclopropylmethanesulfonyl chloride derivatives is characterized by the cyclopropane ring, a three-membered carbon ring that imparts significant strain and reactivity. This structural feature is crucial in the compound's chemical behavior and its ability to participate in various reactions. The molecular structure's analysis is often carried out using X-ray crystallography, providing insights into the stereochemistry and electronic properties of cyclopropane derivatives.
Chemical Reactions and Properties
Cyclopropylmethanesulfonyl chloride is involved in numerous chemical reactions, including cyclopropanation, where it acts as a precursor to cyclopropane derivatives. These reactions are significant in synthesizing various organic compounds with cyclopropane moieties, which are found in many biologically active molecules. The compound's reactivity is largely due to the electron-withdrawing effect of the sulfonyl group, which stabilizes the intermediate carbocation in cyclopropanation reactions.
Physical Properties Analysis
The physical properties of cyclopropylmethanesulfonyl chloride, such as melting point, boiling point, and solubility, are determined by its molecular structure. These properties are crucial for the compound's handling and application in organic synthesis. The presence of the sulfonyl chloride group makes the compound polar, affecting its solubility in organic solvents.
Chemical Properties Analysis
The chemical properties of cyclopropylmethanesulfonyl chloride are characterized by its reactivity towards nucleophiles. The sulfonyl chloride group is highly reactive, allowing for the substitution reactions that are central to synthesizing sulfonamide and sulfonyl derivatives. This reactivity is exploited in organic synthesis to introduce sulfonate esters or prepare sulfonamide-based compounds.
- (Aggarwal et al., 2000): Discusses the catalytic cyclopropanation of electron-deficient alkenes mediated by sulfides.
Applications De Recherche Scientifique
Synthesis of Heterocyclic Systems : It is used for synthesizing various heterocyclic systems, including 1,2,3,5, and 1,2,5-oxadiazol-3-sulfonamides, and their derivatives (Winterwerber, Geiger, & Otto, 2006).
Cyclopropanone Equivalent : It serves as a new cyclopropanone equivalent for synthesizing 1-alkynyl cyclopropylamines (Liu, An, Jiang, & Chen, 2008).
Asymmetric Cyclopropanations : Used in asymmetric cyclopropanations catalyzed by rhodium N-(arylsulfonyl)prolinate, aiding in the synthesis of functionalized cyclopropanes (Davies, Bruzinski, Lake, Kong, & Fall, 1996).
Formation of Sulfonyl-Substituted Cyclopropanes : Plays a role in forming sulfonyl-substituted cyclopropanes through photolysis of p-methoxyphenylsulfonyldiazomethane (Leusen, Mulder, & Strating, 2010).
Enantiomerically Pure Polyalkylated Cyclopropanes : Aids in the development of enantiomerically pure polyalkylated cyclopropanes (Abramovitch, Fensterbank, Malacria, & Marek, 2008).
Precursors for Diatomic Sulfur Transfer : Demonstrates use in diatomic sulfur transfer, leading to the formation of diatomic sulfur-trapped derivatives and tetrasulfide adducts (Abu-Yousef & Harpp, 1994).
Hydrolysis Mechanisms : Studied for its hydrolysis mechanisms and reactions with tertiary amines (King, Lam, & Ferrazzi, 1993).
Catalytic Cyclopropanation : Effective in catalytic cyclopropanation of electron-deficient alkenes (Aggarwal, Smith, Hynd, Jones, Fieldhouse, & Spey, 2000 & 2001).
Facile Synthesis of Esters : Used in copper-catalyzed synthesis of unsaturated esters, malonates, and phenylsulfonyl esters (Prowotorow, Wicha, & Mikami, 2001).
Palladium-Catalyzed Cross-Couplings : Involved in palladium-catalyzed Stille cross-couplings, offering new possibilities in medicinal chemistry and material sciences (Dubbaka & Vogel, 2003).
Safety And Hazards
Cyclopropylmethanesulfonyl chloride is considered dangerous . Precautionary measures include avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Propriétés
IUPAC Name |
cyclopropylmethanesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7ClO2S/c5-8(6,7)3-4-1-2-4/h4H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJPMSKSCGIBWPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CS(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10555955 | |
| Record name | Cyclopropylmethanesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10555955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropylmethanesulfonyl chloride | |
CAS RN |
114132-26-2 | |
| Record name | Cyclopropylmethanesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10555955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclopropylmethanesulphonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



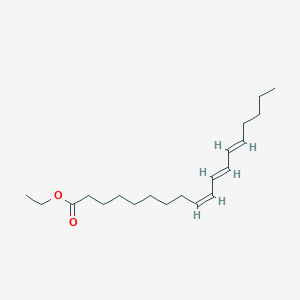
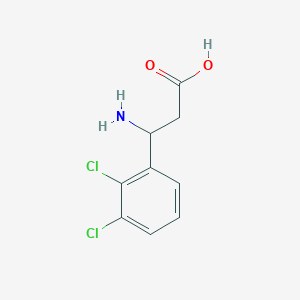
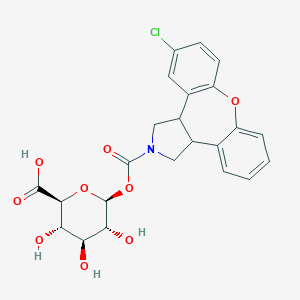
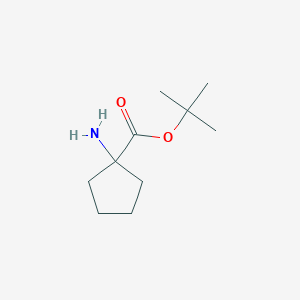
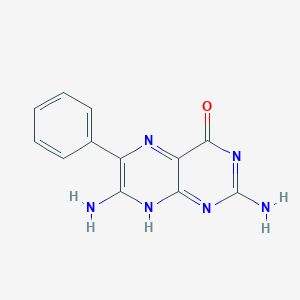
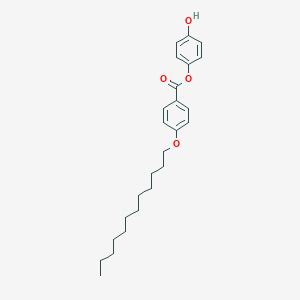
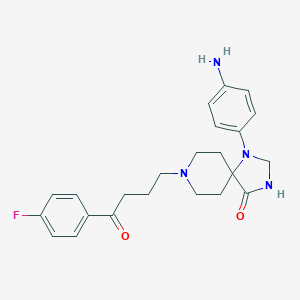
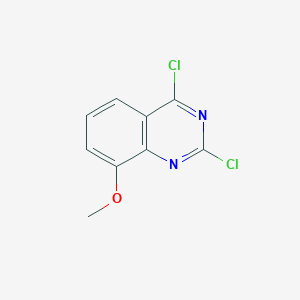
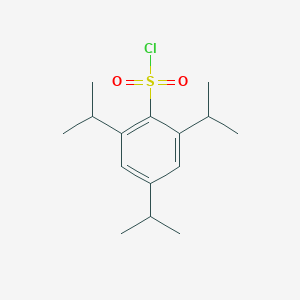
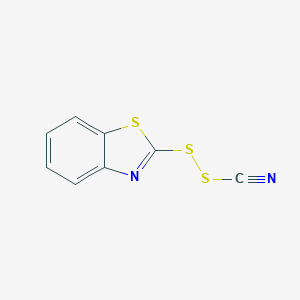
![Furo[3,2-c]pyridine-2-sulfonamide](/img/structure/B45197.png)
